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DicloxacilloicAcid

Cat. No.: B12294788
M. Wt: 488.3 g/mol
InChI Key: BPQOXRMAVQEJBH-UHFFFAOYSA-N
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Description

Contextualization as a β-Lactam Hydrolysis Product

Dicloxacilloic acid is formed through the hydrolysis of the β-lactam ring in dicloxacillin (B1670480). mdpi.com This reaction involves the cleavage of the four-membered lactam ring, a characteristic structural feature of all penicillin antibiotics. organicchemistrydata.org The opening of this strained ring results in the formation of a dicarboxylic acid, rendering the original antibiotic inactive. mdpi.com This process can be initiated by exposure to water, acidic or basic conditions, and certain enzymes. ajrconline.orgnih.gov In pharmaceutical nomenclature, dicloxacilloic acid is often referred to as "Dicloxacillin Impurity A". pharmaffiliates.com

The chemical transformation from dicloxacillin to dicloxacilloic acid is a critical parameter in the stability testing of dicloxacillin formulations. The presence and quantity of dicloxacilloic acid are indicative of the degradation level of the active pharmaceutical ingredient (API).

Historical Perspective of β-Lactam Antibiotic Degradation Studies

The study of β-lactam antibiotic degradation dates back to the early days of penicillin research. pharmaffiliates.com Scientists soon discovered that penicillin was inherently unstable, particularly in aqueous solutions, which posed significant challenges for its formulation and storage. ajrconline.org This instability was traced to the reactivity of the β-lactam ring. The degradation products, such as penicilloic acids, were found to be not only inactive but also potential allergens. pharmaffiliates.com

This early understanding spurred extensive research into creating more stable penicillin derivatives. The development of the isoxazolyl penicillins, a class that includes dicloxacillin, was a direct result of these efforts. These semi-synthetic antibiotics were designed to be resistant to degradation by bacterial enzymes (β-lactamases) and to have improved stability. hmdb.ca However, they remain susceptible to chemical hydrolysis, leading to the formation of their respective penicilloic acids, such as dicloxacilloic acid.

Academic Significance in Pharmaceutical Stability and Impurity Research

The study of dicloxacilloic acid is of paramount importance in the academic and industrial spheres of pharmaceutical science. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate rigorous stability testing of all pharmaceutical products. nih.gov This involves subjecting the drug substance and its formulated products to stress conditions, such as heat, humidity, and different pH levels, to identify potential degradation products. nih.gov

Forced degradation studies on dicloxacillin consistently show the formation of dicloxacilloic acid as a major degradant. ajrconline.org The development of stability-indicating analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify dicloxacillin from its impurities, including dicloxacilloic acid. nih.govdocumentsdelivered.com The characterization and quantification of these impurities are vital for ensuring the safety, efficacy, and shelf-life of the final drug product. nih.gov

Furthermore, the isolation and structural elucidation of degradation products like dicloxacilloic acid, often achieved through techniques such as preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), contribute significantly to the understanding of the drug's degradation pathways. ajrconline.orgnih.gov

Research Findings and Data

Detailed analytical studies have been conducted to identify and characterize the degradation products of dicloxacillin. These studies are fundamental for establishing the impurity profile of the drug.

Spectroscopic and Chromatographic Data

The structural confirmation of dicloxacilloic acid relies on advanced analytical techniques. While specific experimental data from proprietary studies are not always publicly available, the following tables represent the types of data typically generated in the structural elucidation of such compounds.

Table 1: Representative Spectroscopic Data for Dicloxacilloic Acid

Technique Observed Data Type Interpretation
Mass Spectrometry (MS)Molecular Ion Peak (m/z)Confirms the molecular weight of the compound. A study reported a molecular weight of 487 for the penicilloic acid of dicloxacillin.
Proton NMR (¹H NMR)Chemical Shifts (δ) and Coupling Constants (J)Provides information on the number and environment of protons in the molecule, confirming the opening of the β-lactam ring and the overall structure.
Carbon-13 NMR (¹³C NMR)Chemical Shifts (δ)Reveals the number and types of carbon atoms, further corroborating the molecular structure.
Infrared (IR) SpectroscopyAbsorption Bands (cm⁻¹)Shows the presence of specific functional groups, such as carboxylic acids and amides.

Table 2: Representative Chromatographic Data for Dicloxacillin and Impurity A

Compound Analytical Method Typical Retention Time (min) Detection Wavelength (nm)
DicloxacillinRP-HPLCVaries with method~225-273 ajrconline.orgdocumentsdelivered.com
Dicloxacilloic Acid (Impurity A)RP-HPLCShorter than Dicloxacillin~225-273 ajrconline.orgdocumentsdelivered.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19Cl2N3O6S B12294788 DicloxacilloicAcid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19Cl2N3O6S

Molecular Weight

488.3 g/mol

IUPAC Name

2-[carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)

InChI Key

BPQOXRMAVQEJBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O

Origin of Product

United States

Formation and Chemical Degradation Pathways

Hydrolytic Ring Opening of the β-Lactam Nucleus

The cleavage of the amide bond within the β-lactam ring leads to the formation of dicloxacilloic acid. This process can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis Mechanisms

In acidic conditions, the carbonyl oxygen of the β-lactam ring can be protonated, increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water. The mechanism typically involves the formation of a tetrahedral intermediate, followed by the opening of the β-lactam ring and the release of the penicilloic acid derivative. Studies on β-lactam hydrolysis indicate that protonation of the ring nitrogen or the carbonyl oxygen can facilitate the ring opening nih.govtandfonline.comacs.org.

Amide Hydrolysis Pathways

The hydrolysis of the amide bond in the β-lactam ring can occur via a general base-catalyzed or general acid-catalyzed mechanism, or through direct nucleophilic attack by water. In neutral or alkaline conditions, hydroxide (B78521) ions act as potent nucleophiles, attacking the carbonyl carbon of the β-lactam ring. This leads to the formation of a tetrahedral intermediate that collapses, opening the ring and yielding the penicilloic acid. The rate of hydrolysis is significantly influenced by pH, with increased rates observed at both acidic and alkaline extremes acs.orgbenchchem.com.

Oxidative Degradation Contributions

While hydrolysis is a major degradation pathway, oxidative processes can also contribute to the transformation of penicillins and their degradation products. Reactive oxygen species can attack various parts of the penicillin molecule. For penicilloic acids, oxidation can potentially lead to the formation of sulfoxides or sulfones, although specific pathways for dicloxacilloic acid are less detailed in the literature compared to hydrolysis and dimerization. Research on penicillin degradation generally notes susceptibility to oxidation, which can alter the molecular structure and potentially influence further degradation benchchem.com.

Dimerization Reactions Involving Penicilloic Acid Intermediates

Dicloxacilloic acid, being a penicilloic acid derivative, can participate in dimerization reactions. These reactions are significant in the context of drug stability and impurity formation, as they can lead to the formation of larger molecular weight species.

Mechanistic Studies of Carboxyl Group Attack on β-Lactam Ring

Dimerization of penicillins, including those without an amino group in their side chain like benzylpenicillin, can occur through the nucleophilic attack of a carboxyl group on the β-lactam ring of another molecule benchchem.comresearchgate.net. For penicilloic acids, the newly formed carboxyl group can act as a nucleophile. Studies suggest that the carboxyl group of one penicilloic acid molecule can attack the carbonyl carbon of the β-lactam ring of another penicillin molecule, or even another penicilloic acid molecule, leading to dimer formation researchgate.net. This pathway is particularly relevant for penicillins that lack a reactive amino group for alternative dimerization routes researchgate.netnih.gov.

Formation of N-Acetyl Dicloxacilloic Acid in Polymerization Processes

The formation of N-acetyl dicloxacilloic acid has been linked to degradation processes involving formic acid attacking the β-lactam ring of dicloxacillin (B1670480) researchgate.net. While not a direct dimerization of dicloxacilloic acid itself, it represents a related degradation product that can arise from complex reaction pathways. Polymerization processes in penicillins can involve various linkages, including those formed by carboxyl groups attacking β-lactam rings, leading to dimers and higher oligomers researchgate.netnih.gov. The exact pathways for N-acetyl dicloxacilloic acid formation are often discussed in the context of broader penicillin degradation and polymerization studies.

Synthesis and Preparation Methodologies

Laboratory-Scale Synthesis of Dicloxacilloic Acid for Reference Standards

The preparation of Dicloxacilloic Acid for use as a reference standard necessitates synthetic routes that yield a highly pure compound, suitable for accurate analytical quantification and characterization. While explicit, step-by-step laboratory synthesis protocols for Dicloxacilloic Acid are not exhaustively detailed in the provided search results, its role as a known metabolite and impurity of Dicloxacillin (B1670480) provides context for its preparation.

One relevant process involves the synthesis of a dicloxacillin acid solution, which serves as a precursor in the production of Dicloxacillin sodium google.com. This method typically entails the acylation of 6-aminopenicillanic acid with an activated carboxylic acid derivative, such as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-formyl chloride. Following the acylation reaction, the pH is adjusted to approximately 2.0 ± 0.2 using an acid, leading to the formation of the dicloxacillin acid solution google.com. It is plausible that controlled hydrolysis or specific degradation pathways applied to Dicloxacillin or its related compounds could yield Dicloxacilloic Acid. The commercial availability of Dicloxacilloic Acid with a specified purity of 98% underscores the existence of refined synthesis or purification techniques tailored for analytical standards bocsci.comchemicalbook.com.

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis for Elucidation of Molecular Structure

Spectroscopic methods are fundamental for determining the arrangement of atoms and the types of bonds within a molecule. For Dicloxacilloic Acid, several spectroscopic techniques are employed to confirm its structure.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry involves the absorption of ultraviolet and visible light by a molecule, causing electronic transitions. This technique is sensitive to conjugated systems and chromophores within a molecule. While specific UV-Vis absorption maxima for Dicloxacilloic Acid were not directly found in the provided search results, related penicillin antibiotics like amoxicillin (B794) show absorption maxima, with amoxicillin exhibiting absorption peaks at 207 nm, 223 nm, and 277 nm nih.gov. Typically, compounds with conjugated pi systems absorb light, shifting the absorption maximum to longer wavelengths matanginicollege.ac.in. UV-Vis spectroscopy is a valuable tool for qualitative and quantitative analysis, often used in conjunction with HPLC for detection jasco-global.comnih.govsielc.com.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. While specific FT-IR data for Dicloxacilloic Acid was not detailed in the search results, FT-IR is a standard technique for characterizing organic compounds. For example, it has been used to propose molecular structures of photodegradation products of ciprofloxacin (B1669076) nih.gov. The technique is sensitive to the presence of characteristic bonds such as C=O, O-H, N-H, and C-H stretching and bending vibrations, which would be expected in a molecule like Dicloxacilloic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules, providing information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) iosrjournals.orgnih.govjchps.comnumberanalytics.com. ¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms, while ¹³C NMR spectra provide information on the carbon skeleton iosrjournals.orgjchps.com. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, offer even more detailed insights into molecular connectivity and are essential for complex structure elucidation iosrjournals.orgnih.govnumberanalytics.com. While specific NMR data for Dicloxacilloic Acid was not found, NMR is a cornerstone for confirming the structure of newly synthesized compounds or identifying unknown substances iosrjournals.orgnih.govnumberanalytics.com. NMR solvent data charts are also available to assist in spectral interpretation washington.edu.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and LC-MS/MS are highly sensitive and selective techniques that combine chromatographic separation with mass analysis, enabling the identification and quantification of compounds nih.govresearchgate.netnih.goveuropeanpharmaceuticalreview.comnih.govwellcomeopenresearch.orgembopress.orgsaiflucknow.orgesogu.edu.tr. LC-MS/MS is particularly valuable for identifying metabolites and impurities nih.govresearchgate.neteuropeanpharmaceuticalreview.comnih.govwellcomeopenresearch.orgesogu.edu.tr. In these methods, analytes are separated by LC, then ionized (e.g., via electrospray ionization - ESI) and detected by a mass spectrometer, which measures their mass-to-charge ratio (m/z) nih.govresearchgate.netsaiflucknow.orgesogu.edu.tr. Tandem mass spectrometry (MS/MS) involves fragmenting selected ions to produce characteristic fragment ions, which aids in structural confirmation and increases specificity nih.goveuropeanpharmaceuticalreview.comnih.govesogu.edu.tr. For example, a method was developed for the simultaneous analysis of amoxicillin, dicloxacillin (B1670480), and their impurity 6-aminopenicillanic acid using LC-MS, with retention times reported for amoxicillin (1.61 min), 6-aminopenicillanic acid (2.54 min), and dicloxacillin (3.50 min) nih.govresearchgate.netnih.gov. The mass spectrometry identified these components with specific m/z values: 74.1 for 6-APA, 223.0 for amoxicillin, and 443.9 for dicloxacillin researchgate.net. LC-MS/MS is also crucial for metabolite identification and quantitation in biological samples europeanpharmaceuticalreview.comnih.govwellcomeopenresearch.orgembopress.orgesogu.edu.tr.

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for separating complex mixtures, isolating specific compounds, and determining their purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely used technique for the separation, quantification, and purity assessment of pharmaceutical compounds nih.govnih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.netjpccr.eunih.gov. It employs a stationary phase (typically a column) and a mobile phase to separate components based on their differential interactions.

Method Development and Validation : HPLC methods are developed and validated to ensure accuracy, precision, selectivity, and sensitivity. For instance, a reversed-phase HPLC (RP-HPLC) method using a C18 column is common for analyzing penicillin-type antibiotics nih.govresearchgate.netnih.govnih.govresearchgate.net. A study developed an RP-HPLC method for the simultaneous determination of cefpodoxime (B17579) proxetil and dicloxacillin sodium using a C18 column with a mobile phase of acetonitrile (B52724):methanol:trifluoroacetic acid (0.001%) at pH 6.5 (30:50:20, v/v/v) and UV detection at 235 nm nih.gov. The retention times for dicloxacillin sodium and cefpodoxime were reported as 1.92 and 3.35 minutes, respectively nih.gov. Another study utilized an isocratic HPLC method on a C18 column with acetonitrile:water (65:35, v/v) as the mobile phase, achieving separation in just 4 minutes, coupled with mass spectrometry detection nih.govresearchgate.netnih.gov.

Purity Assessment : HPLC is critical for assessing the purity of Dicloxacilloic Acid by separating it from potential impurities or degradation products nih.govresearchgate.netnih.gov. The linearity of methods is typically established by creating calibration curves within specific concentration ranges, demonstrating good correlation coefficients (e.g., r²=0.9996 for cefpodoxime and r²=0.9987 for dicloxacillin) nih.gov. Limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method nih.govresearchgate.netjpccr.eu.

Compound List

Dicloxacilloic Acid

Amoxicillin

Dicloxacillin

6-Aminopenicillanic Acid (6-APA)

Cefpodoxime Proxetil

Ciprofloxacin

Diclofenac Diethylamine

Methyl Salicylate

Capsaicin

Paracetamol

Salicylic Acid

Ibuprofen

Naproxen

Aceclofenac

Diclofenac

Ketorolac

Etoricoxib

Aspirin

Thiocolchicoside

Moxifloxacin

Clopidogrel

Chlorpheniramine Maleate

Dextromethorphan

Domperidone

Doxycycline Hyclate

Pioglitazone Hydrochloride

Acyclovir

Ganciclovir

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the qualitative and quantitative analysis of compounds, including pharmaceutical substances and their degradation products sigmaaldrich.commdpi.com. Its versatility, cost-effectiveness, and speed make it suitable for the analysis of beta-lactam antibiotics and their related impurities nih.gov. TLC serves as an effective method for the initial screening and separation of degradation products, allowing for the identification of compounds like Dicloxacilloic Acid within complex mixtures ajrconline.orgi-scholar.ini-scholar.inajrconline.org. By employing specific stationary phases (e.g., silica (B1680970) gel) and mobile phases, TLC can resolve Dicloxacilloic Acid from its parent compound, Dicloxacillin, and other related impurities, aiding in the assessment of product purity and stability nih.govajrconline.orgi-scholar.ini-scholar.inajrconline.org.

Application AreaTechniquePurpose
Pharmaceutical Purity TestingThin-Layer Chromatography (TLC)Separation, identification, and qualitative assessment of degradation products, including Dicloxacilloic Acid.
Stability Indicating AnalysisThin-Layer Chromatography (TLC)Monitoring the formation and presence of degradation products over time under various stress conditions.
Preliminary ScreeningThin-Layer Chromatography (TLC)Rapid identification and separation of potential impurities before more advanced chromatographic analysis.
Beta-Lactam Antibiotic AnalysisThin-Layer Chromatography (TLC)Control of purity and stability of beta-lactam drugs and their degradation products in solutions and dosage forms.

Preparative Chromatography for Degradation Product Isolation

While TLC is valuable for separation and identification, preparative chromatography, particularly Preparative High-Performance Liquid Chromatography (Prep. HPLC), is essential for isolating sufficient quantities of degradation products like Dicloxacilloic Acid for further structural characterization ajrconline.orgi-scholar.ini-scholar.inajrconline.orgresearchgate.netnih.govijcpa.injocpr.com. This technique allows for the purification of specific compounds from complex mixtures, enabling detailed analysis using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The isolation of Dicloxacilloic Acid via preparative chromatography is a critical step in impurity profiling, contributing to a comprehensive understanding of Dicloxacillin's degradation pathways and the intrinsic stability of the molecule researchgate.netnih.govijcpa.in.

Application AreaTechniqueKey Objective
Degradation Product IsolationPreparative High-Performance Liquid Chromatography (Prep. HPLC)To isolate pure Dicloxacilloic Acid from degraded samples of Dicloxacillin for subsequent structural elucidation.
Impurity ProfilingPreparative High-Performance Liquid Chromatography (Prep. HPLC)To obtain reference standards of degradation products, including Dicloxacilloic Acid, for analytical method validation.
Pharmaceutical DevelopmentPreparative ChromatographyPurification of active pharmaceutical ingredients and their critical impurities for comprehensive characterization.
Characterization of DegradantsPreparative ChromatographyEnabling detailed spectroscopic analysis (NMR, MS) of isolated degradation products like Dicloxacilloic Acid.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystalline structure, polymorphism, and other solid-state properties of chemical compounds americanpharmaceuticalreview.comiastate.edudrawellanalytical.com. For pharmaceutical substances, understanding their solid-state characteristics is vital, as different crystalline forms can influence solubility, stability, and bioavailability. While specific published X-ray diffraction data for Dicloxacilloic Acid itself may not be as extensively documented as for parent drugs, XRD techniques, including Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD), are fundamental for characterizing the crystalline nature of such compounds americanpharmaceuticalreview.comiastate.edudrawellanalytical.comresearchgate.netrsc.orgmdpi.com. These methods provide detailed information about the arrangement of atoms within the crystal lattice, lattice parameters, and potential polymorphic variations. Applying XRD to Dicloxacilloic Acid, should it exist in a crystalline form, would yield critical insights into its structural integrity and physical properties, complementing information obtained from chromatographic and spectroscopic analyses. Studies on related compounds, such as the crystal structure determination of Cloxacillin sodium monohydrate, highlight the application of XRD in understanding the solid-state behavior of penicillin derivatives researchgate.net.

Compound List

Dicloxacilloic Acid

Dicloxacillin

Dicloxacillin Sodium

Penicillins

Cefaclor

Cefexime

Sultamicillin

Temocillin

Losartan

Valsartan

Telmisartan

Amlodipine

Felodipine

Nilvadipine

Nimodipine

Paclitaxel

Docetaxel

Tetracycline

Glipizide

Glimipride

Ampicillin (B1664943)

Cloxacillin

Computational Chemistry and Reaction Mechanism Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathways

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in mapping the potential energy surfaces of chemical reactions. For Dicloxacilloic Acid, DFT can be employed to model the hydrolysis of the β-lactam ring in the parent compound, dicloxacillin (B1670480), which leads to its formation. These calculations can elucidate the step-by-step mechanism, identifying key intermediates and transition states along the reaction coordinate.

Theoretical studies on analogous β-lactam antibiotics, such as benzylpenicillin and ampicillin (B1664943), have demonstrated the utility of DFT in understanding their degradation pathways. For instance, calculations can pinpoint the specific atoms involved in the nucleophilic attack by a water molecule on the carbonyl carbon of the β-lactam ring, and the subsequent bond-breaking and bond-forming events that result in the formation of the corresponding penicilloic acid. Similar computational approaches can be applied to Dicloxacilloic Acid to detail its formation from dicloxacillin.

Furthermore, quantum chemical calculations can explore other potential reaction pathways for the degradation of Dicloxacilloic Acid itself. This includes decarboxylation, further hydrolysis of the amide bond, or rearrangements of the thiazolidine ring. By calculating the energies of reactants, products, and intermediates, a comprehensive picture of the reaction landscape can be constructed.

Interactive Table: Key Molecular Properties for Reaction Pathway Analysis

PropertyDescriptionRelevance to Reaction Pathways
Electron Density The probability of finding an electron at a particular point in the molecule.Identifies regions susceptible to nucleophilic or electrophilic attack, guiding the initial steps of a reaction.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.The energy gap and spatial distribution of these orbitals indicate the molecule's reactivity and the likely sites of reaction.
Electrostatic Potential (ESP) Map A visual representation of the charge distribution on the molecule's surface.Highlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions and reactions.
Atomic Charges The distribution of electron charge among the atoms in the molecule.Provides insight into the polarity of bonds and the reactivity of specific atoms.

Theoretical Determination of Energy Barriers for Degradation and Dimerization

A significant advantage of computational chemistry is the ability to quantitatively determine the activation energy barriers for various chemical processes. These energy barriers dictate the kinetics of a reaction, indicating how fast a particular transformation will occur under given conditions. For Dicloxacilloic Acid, theoretical calculations can be used to determine the energy barriers for its further degradation into smaller, inactive compounds.

Moreover, the potential for dimerization, a process where two molecules of Dicloxacilloic Acid react with each other, can be investigated. Dimerization of penicillins and their degradation products is a known phenomenon that can lead to the formation of impurities in pharmaceutical formulations. Theoretical studies on the dimerization of ampicillin and benzylpenicillin have identified different potential pathways for this process. By applying similar computational methodologies to Dicloxacilloic Acid, the energetic feasibility of various dimerization routes can be assessed. This involves calculating the transition state energies for the formation of different types of dimers, such as those formed through intermolecular amide bond formation or other condensation reactions.

Interactive Table: Calculated Energy Barriers for Hypothetical Reactions of a Penicilloic Acid Analogue

Reaction TypeReactantsProductsCalculated Energy Barrier (kcal/mol)
Degradation (Decarboxylation) Penicilloic AcidPenilloic Acid + CO225-35
Dimerization (Amide Bond Formation) 2 x Penicilloic AcidPenicilloic Acid Dimer30-45
Hydrolysis (Amide Cleavage) Penicilloic Acid + H2OPenamaldic Acid + Penicillamine20-30

Note: The values in this table are hypothetical and based on typical energy barriers for similar reactions in related molecules. Specific calculations for Dicloxacilloic Acid are required for accurate data.

In Silico Prediction of Chemical Transformation Products and Impurities

In silico, or computational, methods are powerful tools for predicting the potential transformation products and impurities that may arise from a parent compound. For Dicloxacilloic Acid, these predictive models can be used to identify likely degradation products under various stress conditions, such as changes in pH, temperature, or exposure to light.

These predictive tools often utilize knowledge-based systems that contain information about known chemical reactions and degradation pathways of similar functional groups. By inputting the structure of Dicloxacilloic Acid, these programs can generate a list of potential transformation products. The feasibility of these predicted products can then be further investigated using more rigorous quantum chemical calculations to determine their thermodynamic stability and the energy barriers associated with their formation.

This in silico approach is invaluable in the pharmaceutical industry for impurity profiling and for understanding the stability of drug substances and their degradation products. By predicting potential impurities of Dicloxacilloic Acid, analytical methods can be developed to specifically target and quantify these compounds, ensuring the quality and safety of pharmaceutical products containing dicloxacillin.

Interactive Table: Predicted Transformation Products of a Penicilloic Acid

Transformation TypePredicted ProductPotential Impurity
Decarboxylation Penilloic AcidYes
Epimerization Epimers at C5 and C6Yes
Oxidation SulfoxidesYes
Ring Opening Penamaldic Acid DerivativesYes

Biochemical Interactions and Enzymatic Transformations

Enzymatic Pathways in Parent β-Lactam Antibiotic Degradation Yielding Acidic Species

The structural integrity of β-lactam antibiotics is characterized by a strained β-lactam ring, which is crucial for their antibacterial activity. The opening of this ring, often facilitated by enzymatic processes, results in the formation of inactive, acidic compounds.

Oxidoreductase enzymes, a broad class of enzymes that catalyze oxidation-reduction reactions, play a significant role in the biotransformation of various xenobiotics, including antibiotics mdpi.comresearchgate.net. Enzymes such as laccases and peroxidases, which fall under the oxidoreductase umbrella, are known for their ability to degrade a wide range of recalcitrant pollutants, including antibiotics mdpi.comresearchgate.netencyclopedia.pub. These enzymes typically operate by transferring electrons, often utilizing molecular oxygen or hydrogen peroxide as electron acceptors, leading to oxidative modifications of the substrate mdpi.comresearchgate.net.

In the context of β-lactam antibiotics, while β-lactamases (a class of hydrolases) are primarily responsible for the direct hydrolysis of the β-lactam ring, oxidoreductases can contribute to antibiotic biotransformation through various oxidative mechanisms. These can include hydroxylation, oxidation of sulfur atoms, or other modifications that may precede or accompany ring opening mdpi.comnih.gov. For instance, laccases have been shown to degrade β-lactam antibiotics like ampicillin (B1664943) and amoxicillin (B794), with proposed pathways involving oxidation of the sulfur atom or direct opening and oxidation of the β-lactam ring, leading to loss of antibacterial activity mdpi.comnih.gov. The resulting products from the hydrolysis of the β-lactam ring are typically penicilloic acids, which are carboxylic acid derivatives and thus acidic species taylorandfrancis.comasm.orgresearchgate.netontosight.ai. Dicloxacilloic acid is the penicilloic acid derivative of dicloxacillin (B1670480), formed by the hydrolysis of its β-lactam ring. While direct enzymatic oxidation by specific oxidoreductases leading to dicloxacilloic acid formation is not extensively detailed in the reviewed literature, the broader enzymatic capacity of oxidoreductases to modify and potentially open the β-lactam ring aligns with the formation of such acidic degradation products from parent β-lactam antibiotics.

Enzyme ClassRepresentative EnzymesPrimary Role in Antibiotic BiotransformationResulting Acidic Species (General)
OxidoreductasesLaccases, PeroxidasesCatalyze oxidation-reduction reactions, leading to hydroxylation, ring opening, or other oxidative modifications of antibiotic structures. mdpi.comresearchgate.netencyclopedia.pubmdpi.comnih.govnih.govPenicilloic acids (e.g., Dicloxacilloic Acid)
Hydrolasesβ-LactamasesDirectly hydrolyze the β-lactam ring, leading to inactivation. taylorandfrancis.comasm.orgresearchgate.netontosight.ainih.govmdpi.comPenicilloic acids
TransferasesPenicillin-binding proteins (PBPs)Target enzymes for β-lactam action, involved in cell wall synthesis. mdpi.comnih.govlibretexts.orgN/A (target, not degradation)

Investigation of Potential Enzyme Interactions and Inhibition by Dicloxacilloic Acid

The investigation into how Dicloxacilloic Acid interacts with enzymes, particularly concerning its potential as an enzyme inhibitor, is a critical aspect of understanding its biochemical profile. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and irreversible binding, where an inhibitor molecule modulates enzyme activity libretexts.orgmdpi.comlibretexts.org.

While the broader class of β-lactam antibiotics and their derivatives are known to interact with enzymes, for example, penicillin inhibiting transpeptidases libretexts.org and clavulanic acid acting as a β-lactamase inhibitor wikipedia.org, specific research detailing Dicloxacilloic Acid's direct role as an enzyme inhibitor was not prominently found within the reviewed literature. Studies have elucidated general mechanisms of enzyme inhibition, such as suicide inhibition, where an inhibitor is converted into a reactive species that covalently binds to the enzyme wikipedia.orgsigmaaldrich.com. However, direct experimental evidence or detailed investigations into Dicloxacilloic Acid's specific enzyme targets or its inhibitory constants (e.g., Ki, IC50) against particular enzymes were not identified in the provided search results. Further research would be necessary to fully characterize any potential enzyme inhibitory activities of Dicloxacilloic Acid.

Compound List:

Dicloxacilloic Acid

Dicloxacillin

Penicillin G (Benzylpenicillin)

Ampicillin

Amoxicillin

Penicilloic acid

Laccase

Peroxidase

β-Lactamase

Penicillin-binding protein (PBP)

Role As a Chemical Impurity in Pharmaceutical Science

Identification and Classification as a Pharmacopoeial Impurity

Dicloxacilloic Acid is chemically identified as a penicilloic acid derivative of Dicloxacillin (B1670480). It is formed through the hydrolysis of the beta-lactam ring of Dicloxacillin, a process that can occur during manufacturing, storage, or even within the biological system.

Chemical Identity:

Chemical Name: (4S)-2-[Carboxy[[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (as per EP) or (4S)-2-{Carboxy[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid (as per USP) pharmaffiliates.comsynzeal.comparchem.com.

CAS Number: 42947-69-3 pharmaffiliates.comsynzeal.comparchem.comchemicalbook.com.

Molecular Formula: C19H19Cl2N3O6S pharmaffiliates.comparchem.com.

Molecular Weight: Approximately 488.34 g/mol pharmaffiliates.com.

Pharmacopoeial Classification: Dicloxacilloic Acid is recognized and listed in major pharmacopoeias as a specified impurity. It is commonly designated as Dicloxacillin EP Impurity A in the European Pharmacopoeia and Dicloxacillin Sodium Impurity A or Dicloxacillin Penicilloic Acid in the United States Pharmacopeia (USP) pharmaffiliates.comsynzeal.comparchem.comchemicalbook.com. The presence of such designated impurities in pharmacopoeial monographs underscores their significance in the quality control of Dicloxacillin products.

Development and Validation of Analytical Methods for Impurity Profiling

Accurate and sensitive analytical methods are indispensable for the detection, identification, and quantification of impurities like Dicloxacilloic Acid in Dicloxacillin drug substances and products. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.

Chromatographic Techniques: HPLC, often coupled with UV detection, is routinely used to separate Dicloxacilloic Acid from Dicloxacillin and other potential impurities nih.govuspbpep.com. The United States Pharmacopeia (USP) monograph for Dicloxacillin Sodium outlines specific chromatographic conditions, typically involving a C18 column (packing L1) and a UV detector set at a wavelength of 225 nm, with a mobile phase consisting of a buffer solution and acetonitrile (B52724) uspbpep.com. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for impurity identification, providing molecular weight information that aids in structural elucidation nih.gov.

Method Validation: Analytical methods for impurity profiling must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) ich.orgjpionline.orgeuropa.euuspnf.com. Validation parameters include specificity (ability to separate the impurity from the main component and other impurities), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) uspnf.com. These validated methods ensure reliable and reproducible results for quality control.

Application of Forced Degradation Studies for Impurity Identification

Forced degradation studies, also known as stress testing, are crucial for understanding the degradation pathways of a drug substance and identifying potential degradation products. These studies involve subjecting the drug substance to various stress conditions, including:

Hydrolytic Stress: Exposure to acidic and basic conditions to simulate hydrolysis nih.goveuropa.eu.

Oxidative Stress: Treatment with oxidizing agents (e.g., hydrogen peroxide) to identify oxidation products nih.goveuropa.eu.

Thermal Stress: Exposure to elevated temperatures nih.goveuropa.eu.

Photolytic Stress: Exposure to light nih.goveuropa.eu.

Dicloxacilloic Acid is a known degradation product that can be formed under these stress conditions, particularly through hydrolysis of the beta-lactam ring nih.gov. The use of techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy is vital in these studies to elucidate the exact structure of the degradation products, confirming the formation of Dicloxacilloic Acid and other related impurities nih.gov.

Establishment of Stability-Indicating Analytical Methods for Quality Control

A critical aspect of pharmaceutical quality control is the establishment of stability-indicating analytical methods. These are methods that can accurately quantify the drug substance and its impurities, including degradation products like Dicloxacilloic Acid, over the product's shelf life.

Ensuring Product Integrity: Stability-indicating methods are designed to separate the parent drug from all significant degradation products and process impurities. The HPLC methods employed for Dicloxacillin impurity profiling, as specified in pharmacopoeial monographs, are inherently stability-indicating nih.govuspbpep.comuspnf.com. This capability allows manufacturers to monitor the levels of Dicloxacilloic Acid and other impurities during stability studies conducted under various storage conditions.

Future Research and Methodological Innovations in the Study of Dicloxacilloic Acid

The comprehensive understanding of Dicloxacilloic Acid, a primary degradation product of the penicillin antibiotic Dicloxacillin, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. As analytical and computational sciences advance, new avenues of research are emerging that promise to provide deeper insights into the formation, characterization, and quantification of this compound. This article focuses on the future directions and methodological advancements that are poised to enhance our knowledge of Dicloxacilloic Acid.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Dicloxacilloic Acid in laboratory settings?

  • Methodological Answer : Synthesis should follow established β-lactam antibiotic protocols, modified for Dicloxacilloic Acid’s unique side chain. Key steps include:

Precursor preparation : Use 6-APA (6-aminopenicillanic acid) as the core structure, with isoxazolyl group incorporation .

Acylation : Optimize reaction conditions (e.g., pH, temperature) to enhance yield. Validate purity via HPLC (High-Performance Liquid Chromatography) with UV detection at 220 nm .

Crystallization : Employ solvent-antisolvent systems (e.g., ethanol-water) for recrystallization. Monitor crystal morphology using polarized light microscopy .

  • Data Consideration : Report yield, purity (≥95% by HPLC), and spectral data (IR, NMR) in supplementary materials .

Q. How should researchers design stability studies for Dicloxacilloic Acid under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Use accelerated stability testing (ICH Q1A guidelines):
  • pH Range : 1.2 (gastric) to 7.4 (physiological), adjusted with HCl/NaOH.
  • Temperature : 25°C (ambient), 40°C (stress), and 60°C (extreme).
  • Analysis : Quantify degradation products via LC-MS/MS. Apply Arrhenius equation to predict shelf life .
  • Statistical Validation : Use ANOVA to assess significance of degradation rates across conditions (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial efficacy data for Dicloxacilloic Acid across studies?

  • Methodological Answer :

Meta-Analysis : Apply the I² statistic to quantify heterogeneity (e.g., I² > 50% indicates substantial variability). Adjust for confounding variables (e.g., bacterial strain variability, MIC testing protocols) using random-effects models .

Sensitivity Analysis : Stratify data by study design (e.g., in vitro vs. in vivo) to identify bias sources .

Experimental Replication : Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines. Include control strains (e.g., Staphylococcus aureus ATCC 25923) for cross-study comparability .

Q. What computational strategies are effective for modeling Dicloxacilloic Acid’s binding affinity to penicillin-binding proteins (PBPs)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PBP2a (MRSA target) crystal structures (PDB ID: 1VQQ). Validate docking poses via MD (Molecular Dynamics) simulations (≥100 ns) to assess binding stability .
  • Free Energy Calculations : Apply MM-GBSA to predict ΔG (binding energy). Cross-validate with experimental ΔΔG from mutagenesis studies .
  • Data Reporting : Include RMSD (Root Mean Square Deviation) plots and energy landscapes in supplementary materials .

Q. How can researchers address variability in pharmacokinetic (PK) data for Dicloxacilloic Acid in preclinical models?

  • Methodological Answer :

  • Study Design : Use crossover designs to minimize inter-subject variability. Include n ≥ 6 per cohort for statistical power .
  • Analytical Methods : Employ non-compartmental analysis (NCA) for AUC (Area Under Curve) and Cmax calculations. Validate plasma concentration measurements via LC-MS/MS with deuterated internal standards .
  • Meta-Regression : Adjust for covariates (e.g., renal clearance rates, species-specific metabolism) using mixed-effects models .

Research Gaps and Future Directions

Q. What are the understudied mechanisms of resistance to Dicloxacilloic Acid in Gram-negative pathogens?

  • Methodological Answer :

  • Genomic Analysis : Perform whole-genome sequencing of resistant isolates to identify mutations in ampC or efflux pump regulators (e.g., acrAB-tolC). Use CRISPR-Cas9 knock-in models to confirm resistance causality .
  • Transcriptomics : Apply RNA-seq to assess overexpression of β-lactamases under sub-MIC Dicloxacilloic Acid exposure. Validate via qRT-PCR .
  • Data Integration : Use pathway enrichment tools (e.g., KEGG) to map resistance mechanisms .

Data Presentation Standards

Q. What are the best practices for presenting spectral and crystallographic data for Dicloxacilloic Acid derivatives in publications?

  • Methodological Answer :

  • Spectral Data : Include full NMR assignments (¹H, ¹³C, DEPT) and HRMS (High-Resolution Mass Spectrometry) in tables. Annotate IR peaks for key functional groups (e.g., β-lactam carbonyl at ~1770 cm⁻¹) .
  • Crystallography : Report CCDC deposition numbers, unit cell parameters, and refinement statistics (R-factor ≤ 0.05). Provide ORTEP diagrams with thermal ellipsoids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.